1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Description
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a boronic ester-functionalized tetrahydropyridine derivative. Its structure combines a partially saturated pyridine ring with a phenyl group at position 1 and a pinacol boronate ester at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under palladium catalysis . Its applications span medicinal chemistry, materials science, and sensor development .
Properties
IUPAC Name |
1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-12-19(13-11-14)15-8-6-5-7-9-15/h5-10H,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKSLFBOVVPQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225062-60-1 | |
| Record name | 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a compound that belongs to the class of tetrahydropyridines (THPs), which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 320.25 g/mol. The presence of the dioxaborolane moiety contributes to its unique chemical reactivity and biological profile.
Pharmacological Properties
Tetrahydropyridines are known for various pharmacological activities including:
- Antioxidant Activity : THPs exhibit significant antioxidant properties which can mitigate oxidative stress in biological systems.
- Anticancer Effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) have been studied for their neurotoxic effects but also highlight the importance of THPs in neurological research.
Structure-Activity Relationships (SAR)
Research has indicated that modifications on the tetrahydropyridine ring and substitution patterns significantly influence the biological activity of these compounds. For instance:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups | Enhance lipophilicity and cellular uptake |
| Halogens | Modify receptor binding affinity |
| Hydroxyl groups | Increase solubility and bioavailability |
Neuroprotective Study
A study conducted on a model of Parkinson's disease using MPTP demonstrated that derivatives of tetrahydropyridines could cross the blood-brain barrier and exert neuroprotective effects. This was evidenced by reduced dopaminergic neuron loss in treated subjects compared to controls .
Anticancer Activity
In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Substituent Variations
Key Observations :
Reactivity in Cross-Coupling Reactions
Key Findings :
- The target compound demonstrates robust reactivity in forming biaryl structures, comparable to trifluoromethyl-substituted analogs .
- Bis(borylated) derivatives enable sequential couplings but require stringent stoichiometric control .
Physicochemical Properties
Spectroscopic Data
Medicinal Chemistry
Materials Science
Sensing Technologies
- Fluorescent probes (e.g., PY-BE in ) leverage boronate esters for H₂O₂ detection, demonstrating ratiometric response (LOD: 1.54 μM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
